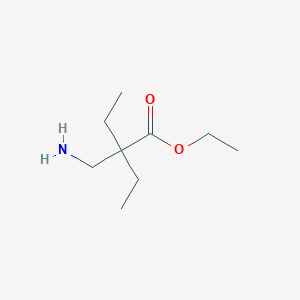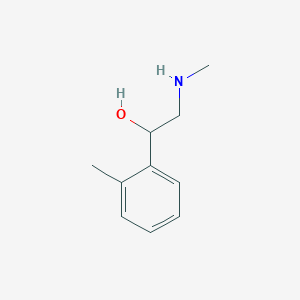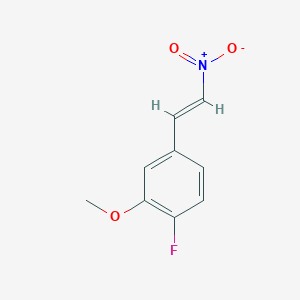![molecular formula C10H11ClO2 B1368878 Acide 2-[4-(chlorométhyl)phényl]propanoïque CAS No. 80530-55-8](/img/structure/B1368878.png)
Acide 2-[4-(chlorométhyl)phényl]propanoïque
Vue d'ensemble
Description
2-[4-(Chloromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenylpropanoic acid, where a chloromethyl group is attached to the para position of the phenyl ring.
Applications De Recherche Scientifique
2-[4-(Chloromethyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Mode of Action
It is known that the compound can participate in various chemical reactions, such as free radical reactions .
Result of Action
It is known to be used as an intermediate in the preparation of anti-inflammatory and analgesic drugs , suggesting it may have some role in modulating inflammation and pain signaling.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially affect its stability.
Analyse Biochimique
Biochemical Properties
2-[4-(Chloromethyl)phenyl]propanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). It interacts with enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. The compound inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . Additionally, 2-[4-(Chloromethyl)phenyl]propanoic acid can interact with other proteins and biomolecules, potentially affecting various biochemical pathways.
Cellular Effects
The effects of 2-[4-(Chloromethyl)phenyl]propanoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of COX enzymes by 2-[4-(Chloromethyl)phenyl]propanoic acid leads to a decrease in the production of inflammatory mediators, which can alter the expression of genes involved in the inflammatory response . This compound can also affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 2-[4-(Chloromethyl)phenyl]propanoic acid exerts its effects through several mechanisms. It binds to the active site of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition is crucial for its anti-inflammatory and analgesic properties. Additionally, 2-[4-(Chloromethyl)phenyl]propanoic acid may interact with other biomolecules, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Chloromethyl)phenyl]propanoic acid can change over time. The compound is relatively stable under inert atmosphere and at temperatures between 2-8°C . It can degrade over time, especially under conditions that promote hydrolysis or oxidation. Long-term studies have shown that 2-[4-(Chloromethyl)phenyl]propanoic acid can have sustained effects on cellular function, particularly in reducing inflammation and pain .
Dosage Effects in Animal Models
The effects of 2-[4-(Chloromethyl)phenyl]propanoic acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, it can cause toxicity, including gastrointestinal irritation and renal impairment. These adverse effects are likely due to the inhibition of COX enzymes, which play a role in protecting the gastrointestinal lining and maintaining renal function .
Metabolic Pathways
2-[4-(Chloromethyl)phenyl]propanoic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine. These metabolic processes can affect the overall efficacy and toxicity of 2-[4-(Chloromethyl)phenyl]propanoic acid .
Transport and Distribution
Within cells and tissues, 2-[4-(Chloromethyl)phenyl]propanoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high levels of inflammation, where it exerts its therapeutic effects. Its distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-[4-(Chloromethyl)phenyl]propanoic acid is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s ability to modulate biochemical pathways and exert its therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloromethyl)phenyl]propanoic acid typically involves the chloromethylation of 2-phenylpropionic acid. The process begins with the mixing of 2-phenylpropionic acid and formaldehyde, followed by the addition of concentrated sulfuric acid at a controlled temperature of 20-50°C. Hydrogen chloride is then introduced, and the mixture is heated to 70-100°C for 10-30 hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[4-(Chloromethyl)phenyl]propanoic acid follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reagent addition .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Chloromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Major Products
The major products formed from these reactions include various substituted phenylpropanoic acids, alcohols, and other functionalized derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpropanoic Acid: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-Chlorophenylacetic Acid: Similar structure but with a different position of the chlorine atom, affecting its reactivity and applications.
2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid: Contains additional chlorine atoms, leading to different chemical properties and uses.
Uniqueness
2-[4-(Chloromethyl)phenyl]propanoic acid is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
IUPAC Name |
2-[4-(chloromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFZXXOBDKAFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568435 | |
| Record name | 2-[4-(Chloromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80530-55-8 | |
| Record name | 2-[4-(Chloromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


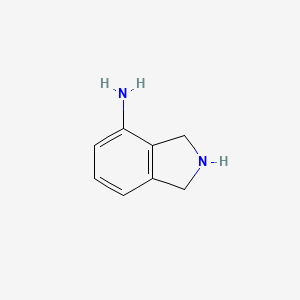

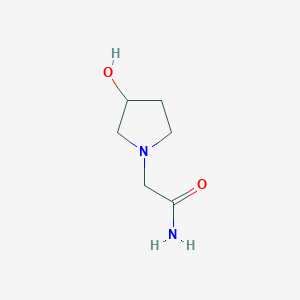
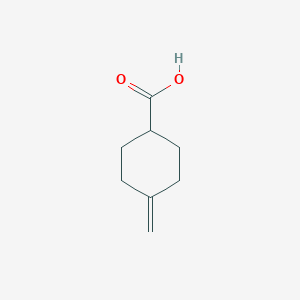
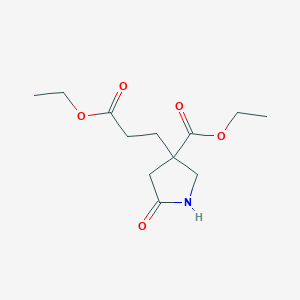
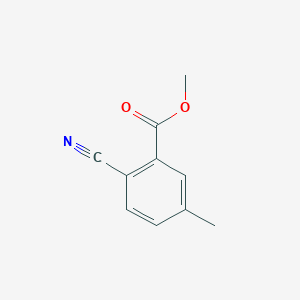
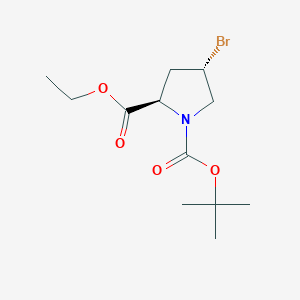
![1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368810.png)
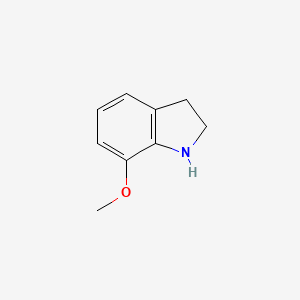
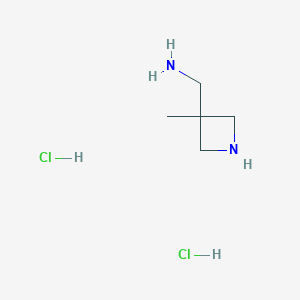
![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)
